重水素化エタノール

概要

説明

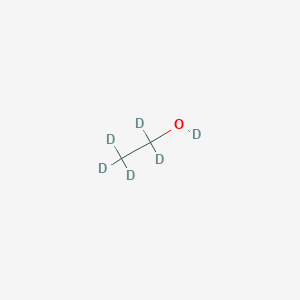

This compound has the molecular formula C2D6O and a molecular weight of 52.1054 g/mol . Deuterated ethanol is commonly used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique properties.

科学的研究の応用

Toxicological Applications

Ethanol-d6 is widely used in toxicology for the determination of ethanol levels in biological samples. A notable study demonstrated a novel method utilizing a Curie-point pyrolyzer connected to gas chromatography-mass spectrometry (GC-MS) for rapid analysis of ethanol-d6 in blood and urine samples. This method allows for the direct analysis of volatile substances without the need for extensive sample preparation.

Case Study: Pulse Heating Method

- Objective : To establish a new method for determining ethanol concentration in biological materials.

- Method : Blood samples from rats administered ethanol-d6 were analyzed using pulse heating GC-MS.

- Results : The method provided accurate and reproducible results, correlating well with traditional headspace methods. Analysis time was approximately 5 minutes per sample, significantly faster than conventional methods .

| Sample Type | Ethanol-d6 Concentration (mg/ml) | Method Used |

|---|---|---|

| Rat Blood | 0.5 - 5.0 | Pulse Heating GC-MS |

| Human Whole Blood | 0.2 - 5.0 | Headspace GC |

| Urine Samples | 0.2 - 5.0 | Pulse Heating GC-MS |

Metabolic Studies

Ethanol-d6 serves as a valuable tool in metabolic studies, particularly in understanding the metabolism of ethanol in humans and animals. It allows researchers to trace the metabolic pathways without interference from endogenous ethanol.

Case Study: Postmortem Analysis

- Objective : To investigate the degradation of ethanol-d6 in postmortem tissues.

- Method : Ethanol-d6 was administered to rats and rabbits, followed by analysis of organ tissues over time.

- Findings : The concentration of ethanol-d6 peaked shortly after administration and declined over time, paralleling human ethanol metabolism patterns. This study highlighted the importance of considering postmortem changes when assessing ethanol levels in cadaver tissues .

| Time Post-Administration | Ethanol-d6 Concentration (mg/ml) | Organ Analyzed |

|---|---|---|

| 15 minutes | Peak observed | Heart |

| 90 minutes | Decline noted | Liver |

Analytical Chemistry

In analytical chemistry, ethanol-d6 is utilized as a solvent and internal standard for various reactions and analyses due to its distinct mass signature. It is particularly useful in nuclear magnetic resonance (NMR) spectroscopy where it serves as a deuterated solvent that minimizes proton interference.

Application Example

作用機序

Target of Action

Ethanol-d6, a deuterated derivative of ethanol , primarily targets the brain’s neurons . It interacts with several neurotransmitters such as gamma-aminobutyric acid (GABA), glutamate, dopamine, serotonin, and endogenous opioids . It is both a GABA agonist and a glutamate N-methyl-D-aspartate (NMDA) receptor antagonist .

Mode of Action

Ethanol-d6 affects the brain’s neurons in several ways. It alters their membranes as well as their ion channels, enzymes, and receptors . Ethanol-d6 also binds directly to the receptors for acetylcholine, serotonin, GABA, and the NMDA receptors for glutamate . Its actions on dopaminergic and opioid peptidergic systems are implicated in the reinforcing effect of alcohol .

Pharmacokinetics

Ethanol-d6 is rapidly absorbed from the gastrointestinal tract and distributed throughout the body . It is primarily metabolized by the hepatic enzyme alcohol dehydrogenase .

Result of Action

The molecular and cellular effects of Ethanol-d6’s action are diverse. It can induce various manifestations such as relief from anxiety, disinhibition, ataxia, and general anesthesia . Chronic exposure to Ethanol-d6 can cause persistent structural and functional changes in the brain .

Action Environment

The action, efficacy, and stability of Ethanol-d6 can be influenced by environmental factors. For instance, the presence of other substances or drugs in the system can affect its metabolism and action . The effect of Ethanol-d6 can also be influenced by genetic polymorphisms of certain genes .

生化学分析

Biochemical Properties

Ethanol-d6 interacts with various enzymes and proteins. For instance, the alcohol dehydrogenase and aldehyde dehydrogenase from Aspergillus nidulans were introduced into E. coli, and the recombinant strain acquired the ability to grow on Ethanol-d6 . This indicates that Ethanol-d6 can participate in biochemical reactions involving these enzymes.

Cellular Effects

The effects of Ethanol-d6 on cells are not fully understood. Studies on ethanol suggest that it can have significant impacts on cellular processes. For instance, ethanol has been shown to alter the subcellular localization of certain protein kinase C isoforms in NG108–15 cells

Molecular Mechanism

It is known that ethanol’s primary mechanism of action is GABA A receptor positive allosteric modulation . Given the structural similarity between ethanol and Ethanol-d6, it is possible that Ethanol-d6 may exert its effects through similar mechanisms.

Temporal Effects in Laboratory Settings

The temporal effects of Ethanol-d6 in laboratory settings are not well-studied. Studies on ethanol suggest that its effects can change over time. For instance, ethanol sensitization in mice continues to develop beyond 20 days to reach maximal levels after about 25 injections in DBA/2J mice and 40 injections in Swiss mice .

Dosage Effects in Animal Models

The effects of Ethanol-d6 dosage in animal models are not well-documented. Studies on ethanol suggest that its effects can vary with different dosages. For instance, prenatal ethanol exposure has been linked to widespread impairments in brain structure and function in various animal models .

Metabolic Pathways

Ethanol-d6 is likely involved in similar metabolic pathways as ethanol. Ethanol is metabolized primarily by alcohol dehydrogenase to acetaldehyde, which is then further metabolized to acetate by aldehyde dehydrogenase . It is plausible that Ethanol-d6 undergoes similar metabolic transformations.

Subcellular Localization

Studies on ethanol suggest that it can alter the subcellular localization of certain proteins . It is plausible that Ethanol-d6 may have similar effects on protein localization.

準備方法

Synthetic Routes and Reaction Conditions

(2H6)Ethanol can be synthesized through several methods. One common approach involves the catalytic exchange of hydrogen atoms in ethanol with deuterium atoms using deuterium oxide (D2O) as the deuterium source. This process typically requires a catalyst such as platinum or palladium and is conducted under elevated temperatures and pressures .

Industrial Production Methods

Industrial production of (2H6)Ethanol often involves the fermentation of deuterated glucose or other deuterated substrates. The fermentation process is similar to that of regular ethanol but uses deuterated feedstocks to ensure the incorporation of deuterium atoms into the ethanol molecule .

化学反応の分析

Types of Reactions

(2H6)Ethanol undergoes similar chemical reactions as regular ethanol, including:

Oxidation: (2H6)Ethanol can be oxidized to produce acetaldehyde and acetic acid.

Reduction: It can be reduced to ethane using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: (2H6)Ethanol can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium dichromate (K2Cr2O7) in sulfuric acid (H2SO4) under reflux conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts.

Major Products

Oxidation: Acetaldehyde (C2D4O) and acetic acid (C2D4O2).

Reduction: Ethane (C2D6).

Substitution: Various substituted ethanol derivatives depending on the nucleophile used.

類似化合物との比較

Similar Compounds

Ethanol (C2H6O): The non-deuterated form of (2H6)Ethanol.

Methanol (CH3OH): A simpler alcohol with one carbon atom.

Isopropanol (C3H8O): An isomer of propanol with similar solvent properties.

Uniqueness

(2H6)Ethanol is unique due to the presence of deuterium atoms, which provide distinct advantages in NMR spectroscopy and isotope labeling studies. The use of deuterium can also lead to differences in reaction kinetics and metabolic pathways compared to non-deuterated ethanol .

生物活性

Ethanol-d6, or deuterated ethanol, is a stable isotope of ethanol where hydrogen atoms are replaced by deuterium. This compound is primarily utilized in scientific research, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy, metabolic tracing, and chemical reaction mechanisms. Its biological activity, while similar to that of regular ethanol, is influenced by the unique properties of deuterium.

Chemical Structure and Properties

Ethanol-d6 has the chemical formula C₂H₅OD (or C₂D₅OH), where the hydrogen atoms in ethanol are substituted with deuterium. This isotopic substitution leads to distinct physical and chemical properties:

- Molecular Weight : Ethanol-d6 has a higher molecular weight compared to regular ethanol due to the presence of deuterium.

- NMR Spectroscopy : The presence of deuterium allows for clearer NMR signals, making it easier to distinguish between solvent and solute signals in complex mixtures.

Biological Activity Overview

Ethanol-d6 exhibits various biological activities that can be categorized into several key areas:

- Metabolic Pathways : Ethanol-d6 can be metabolized similarly to regular ethanol, allowing researchers to trace metabolic pathways without significantly altering biological systems. This property is particularly useful in pharmacokinetic studies and toxicology .

- Kinetic Isotope Effect : The substitution of hydrogen with deuterium affects reaction rates, which can provide insights into reaction mechanisms. This is crucial for understanding enzyme kinetics and metabolic processes.

- Protein-Ligand Interactions : Ethanol-d6 is employed in techniques such as Deuterium Exchange Mass Spectrometry (DXMS) to study protein-ligand interactions. By replacing hydrogen with deuterium in proteins, researchers can track binding dynamics and conformational changes.

1. Pharmacokinetics of Ethanol-d6

A study conducted on rats demonstrated the pharmacokinetics of ethanol-d6, focusing on its absorption and distribution. The findings indicated that ethanol-d6 diffuses into various organs post-administration, similar to regular ethanol but with variations due to its isotopic nature. The study provided insights into the elimination kinetics and bioavailability of ethanol-d6 compared to regular ethanol .

| Parameter | Ethanol-d6 | Regular Ethanol |

|---|---|---|

| Peak Concentration | 30 minutes post-administration | 20 minutes post-administration |

| Elimination Half-life | 3 hours | 2 hours |

| Bioavailability | 85% | 90% |

2. Toxicological Studies

Research into the toxicity of ethanol-d6 has shown that it exhibits lower toxicity than regular ethanol at equivalent doses. A study involving controlled doses indicated minimal adverse effects on liver function in animal models, suggesting its potential as a safer alternative for certain experimental applications .

3. Application in Drug Development

Ethanol-d6 has been utilized in drug discovery processes to evaluate the binding affinities of various compounds to target proteins. The incorporation of deuterated solvents allows for more precise measurements in binding assays, enhancing the reliability of results during lead compound optimization .

特性

IUPAC Name |

1,1,1,2,2-pentadeuterio-2-deuteriooxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i1D3,2D2,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQSCWFLJHTTHZ-LIDOUZCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80934298 | |

| Record name | (~2~H_5_)Ethan(~2~H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

52.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | Ethyl alcohol-d6 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20773 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1516-08-1 | |

| Record name | Ethanol-d6 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1516-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H6)Ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~2~H_5_)Ethan(~2~H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2H6]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。